molecular formula C15H14O3 B016803 3-Benzyloxy-4-methoxybenzaldehyde CAS No. 6346-05-0

3-Benzyloxy-4-methoxybenzaldehyde

Cat. No.: B016803
CAS No.: 6346-05-0
M. Wt: 242.27 g/mol
InChI Key: VQVQZFHUXRSRBZ-UHFFFAOYSA-N
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Description

3-Benzyloxy-4-methoxybenzaldehyde is an organic compound with the molecular formula C15H14O3. It is a pale yellow solid that is used as an intermediate in organic synthesis. The compound is characterized by the presence of a benzyloxy group and a methoxy group attached to a benzaldehyde core. It is known for its applications in the synthesis of various complex molecules, including pharmaceuticals and natural products.

Scientific Research Applications

3-Benzyloxy-4-methoxybenzaldehyde is used in scientific research for the synthesis of complex molecules. It has been employed in the total synthesis of natural products such as (-)-galipeine and (+)-9-benzyloxy-α-dihydrotetrabenazine . The compound is also used as an intermediate in the synthesis of pharmaceuticals and other bioactive molecules. Its versatility in organic synthesis makes it a valuable tool for researchers in the fields of chemistry, biology, and medicine.

Mechanism of Action

Target of Action

It is used as a pharmaceutical intermediate , suggesting that it may be metabolized into other compounds that interact with specific biological targets.

Mode of Action

It’s worth noting that the compound has been used in the synthesis of other compounds, such as (+)-9-benzyloxy-α-dihydrotetrabenazine and (-)-galipeine , which may have specific interactions with their targets.

Preparation Methods

Synthetic Routes and Reaction Conditions

3-Benzyloxy-4-methoxybenzaldehyde can be synthesized from isovanillin and benzyl bromide. The reaction typically involves the use of a base such as potassium carbonate in a solvent like acetone. The reaction proceeds through the formation of an intermediate, which is then converted to the final product by heating .

Industrial Production Methods

In an industrial setting, the synthesis of this compound may involve similar reaction conditions but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. The process may also involve purification steps such as recrystallization or chromatography to obtain the desired compound.

Chemical Reactions Analysis

Types of Reactions

3-Benzyloxy-4-methoxybenzaldehyde undergoes various types of chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The benzyloxy and methoxy groups can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Common reducing agents include sodium borohydride and lithium aluminum hydride.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products Formed

    Oxidation: 3-Benzyloxy-4-methoxybenzoic acid.

    Reduction: 3-Benzyloxy-4-methoxybenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Comparison with Similar Compounds

Similar Compounds

    4-Benzyloxy-3-methoxybenzaldehyde: Similar structure but with different positions of the benzyloxy and methoxy groups.

    Vanillin (4-hydroxy-3-methoxybenzaldehyde): Contains a hydroxyl group instead of a benzyloxy group.

    3-Hydroxy-4-methoxybenzaldehyde: Contains a hydroxyl group instead of a benzyloxy group.

Uniqueness

3-Benzyloxy-4-methoxybenzaldehyde is unique due to the presence of both benzyloxy and methoxy groups, which provide distinct reactivity and selectivity in organic synthesis. The combination of these functional groups allows for the synthesis of a wide range of complex molecules, making it a valuable intermediate in various synthetic pathways.

Properties

IUPAC Name

4-methoxy-3-phenylmethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14O3/c1-17-14-8-7-13(10-16)9-15(14)18-11-12-5-3-2-4-6-12/h2-10H,11H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VQVQZFHUXRSRBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=O)OCC2=CC=CC=C2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10212879
Record name 3-Benzyloxy-4-methoxybenzaldehyde
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Molecular Weight

242.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6346-05-0
Record name 3-(Benzyloxy)-4-methoxybenzaldehyde
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Record name 3-Benzyloxy-4-methoxybenzaldehyde
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Record name 6346-05-0
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Record name 3-benzyloxy-4-methoxybenzaldehyde
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Record name 3-BENZYLOXY-4-METHOXYBENZALDEHYDE
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Synthesis routes and methods I

Procedure details

To a solution of isovanillin (200 g) in dimethylformamide (500 ml) is added potassium carbonate (236 g) under ice-cooling, and thereto is added dropwise benzyl bromide (203 ml), and the mixture is stirred overnight. The insoluble materials in the resulting residue are removed by filtration, and washed with acetone, and the filtrate is concentrated under reduced pressure to remove the solvent. The residue is washed again with ether and water, and concentrated under reduced pressure to remove the solvent to give 3-benzyloxy-4-methoxybenzaldehyde as an oily product.
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200 g
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500 mL
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Synthesis routes and methods II

Procedure details

A solution of 300 g of 3-benzyloxy-4-hydroxybenzaldeyde (obtained as described in example 62) in 600 ml of dimethylformamide was added to a suspension of 34.6 g of sodium hydride in 346 ml of dimethylformamide under stirring in nitrogen atmosphere. After complete dissolution of sodium hydride 116 g of chloromethyl methyl ether were added; stirring was continued for 30 minutes. The mixture was then diluted with water and extracted with ethyl ether. The combined organic phase was dried over sodium sulfate, filtered and evaporated. The residue was distilled (b.p. 178°-183° C./0.1 mm Hg) to give 3-benzyloxy-4-methoxybenzaldehyde, m.p. 30° C. (from petroleum ether, b.p. 30°-70° C.).
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300 g
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34.6 g
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600 mL
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346 mL
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116 g
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Synthesis routes and methods III

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Synthesis routes and methods IV

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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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